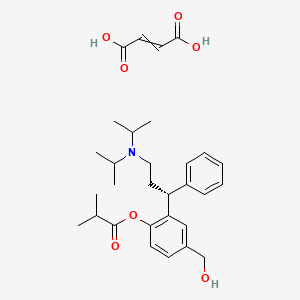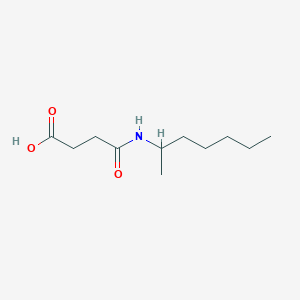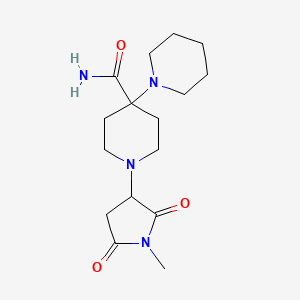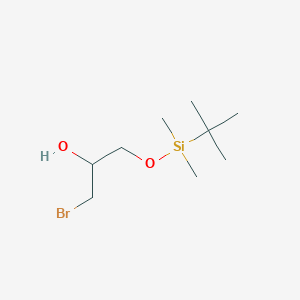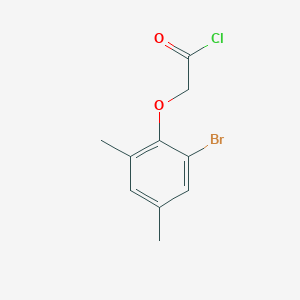![molecular formula C21H14Br2N2O4 B12445075 3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID is an organic compound with the molecular formula C9H6Br4O2 It is known for its unique structure, which includes two bromobenzamido groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID typically involves the bromination of benzoic acid derivatives followed by amide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce bromine atoms into the aromatic ring. The subsequent amide formation can be achieved using reagents such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with 2-bromoaniline to form the desired amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
Applications De Recherche Scientifique
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism by which 3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amide groups can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(dibromomethyl)benzoic acid: Similar in structure but with dibromomethyl groups instead of bromobenzamido groups.
4-(Bromomethyl)benzoic acid: Contains a single bromomethyl group attached to the benzoic acid core.
Uniqueness
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID is unique due to its dual bromobenzamido groups, which provide distinct chemical and biological properties compared to other brominated benzoic acids. This uniqueness makes it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C21H14Br2N2O4 |
|---|---|
Poids moléculaire |
518.2 g/mol |
Nom IUPAC |
3,4-bis[(2-bromobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H14Br2N2O4/c22-15-7-3-1-5-13(15)19(26)24-17-10-9-12(21(28)29)11-18(17)25-20(27)14-6-2-4-8-16(14)23/h1-11H,(H,24,26)(H,25,27)(H,28,29) |
Clé InChI |
BHBKAVZKFAPBDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



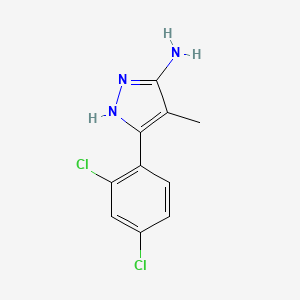

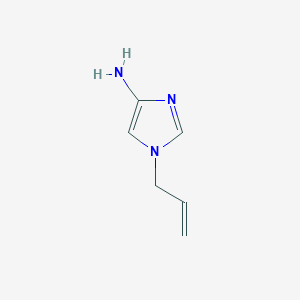
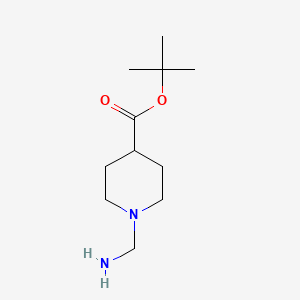
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
